(2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid
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Overview
Description
2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)-, also known as (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid, is an organic compound with the molecular formula C15H11ClO3. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- typically involves the reaction of 4-chlorophenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 4-(4-chlorophenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, (E)-3-(4-(4-chlorophenoxy)phenyl)acrylic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include 4-chlorophenol, 4-bromophenylacetic acid, and phosphonium ylides. The reactions are typically carried out in solvents such as dichloromethane or toluene under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, saturated derivatives, and various substituted phenoxy derivatives .
Scientific Research Applications
2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can undergo conjugation reactions, forming covalent bonds with target proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorocinnamic acid: Similar in structure but lacks the phenoxy group.
4-Bromocinnamic acid: Contains a bromine atom instead of a chlorine atom.
4-Fluorocinnamic acid: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
2-Propenoic acid, 3-[4-(4-chlorophenoxy)phenyl]-, (E)- is unique due to the presence of both the chlorophenoxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73980-35-5 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-10H,(H,17,18)/b10-3+ |
InChI Key |
SUNFGEUEMIMDMJ-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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